Solvolytic Stability and Cytotoxic Potency: CBI-TMI vs. CPI-Based Analogues
The CBI alkylation subunit of Duocarmycin TM (CBI-TMI) exhibits approximately 5-6× greater solvolytic stability than the CPI subunit found in CC-1065 and its analogues, positioning it at the optimal balance of reactivity and stability for maximum cytotoxic potency [1]. This enhanced stability correlates directly with increased DNA alkylation efficiency and potency: MeCTI-TMI, a close CBI analogue, demonstrates 3-10× greater potency than CPI-based MeCPI derivatives (IC50 = 5 pM vs. 8 pM for duocarmycin SA; and 7 pM vs. 20 pM for CC-1065) [1].
| Evidence Dimension | Solvolytic stability and cytotoxic potency |
|---|---|
| Target Compound Data | CBI subunit: 5-6× more stable than CPI subunit; MeCTI-TMI IC50 = 5 pM |
| Comparator Or Baseline | CPI subunit (CC-1065): baseline stability; MeCPI-PDE2 (CC-1065 analogue) IC50 = 20 pM; duocarmycin SA IC50 = 8 pM |
| Quantified Difference | 3-10× fold increase in potency for CBI-based analogues over CPI-based analogues |
| Conditions | In vitro cytotoxicity assays against L1210 murine leukemia cells; solvolytic stability measured at pH 7.4 |
Why This Matters
This quantifiable stability-potency relationship provides a predictable framework for selecting analogues with optimal reactivity profiles, ensuring that Duocarmycin TM delivers consistent performance without premature degradation or excessive reactivity.
- [1] Tichenor, M. S., et al. (2007). Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins. Journal of the American Chemical Society, 129(45), 14092-14099. View Source
